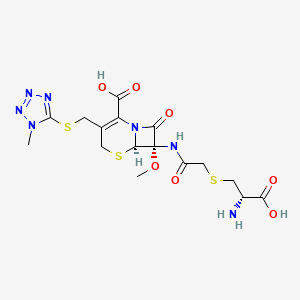
Cefminox
Vue d'ensemble
Description
Cefminox est un antibiotique céphalosporine de deuxième génération connu pour son activité bactéricide à large spectre. Il est particulièrement efficace contre les bactéries Gram-négatives et anaérobies . Ce composé est utilisé pour traiter diverses infections bactériennes et est approuvé pour une utilisation au Japon .
Applications De Recherche Scientifique
Cefminox has a wide range of scientific research applications:
Mécanisme D'action
Cefminox acts as a dual agonist of the Prostacyclin Receptor and Peroxisome Proliferator-Activated Receptor-Gamma. It inhibits the protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway through up-regulation of the expression of phosphatase and tensin homolog (PTEN), and enhances cyclic adenosine monophosphate (cAMP) production .
Safety and Hazards
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Cefminox peut être synthétisé par une réaction de condensation impliquant l'acide 7 bêta-bromoacétamide-7 alpha-méthoxy-3-(1-méthyl-1H-5-tétrazyl)sulfur méthyl-3-céphème-4-carboxylique et le chlorhydrate de D-cystéine. La réaction est effectuée dans l'eau avec le pH ajusté à 6,0-7,0 à l'aide de bicarbonate de sodium . Les produits de la réaction sont ensuite purifiés à l'aide d'une colonne chromatographique de résine macroporeuse non polaire X5 et recristallisés avec une solution aqueuse d'éthanol ou de l'alcool anhydre .
Méthodes de production industrielle
Pour la production industrielle, le this compound sodique est préparé en dispersant un composé ayant une structure spécifique dans un solvant organique, en ajoutant du méthylate de sodium et en effectuant une réaction de condensation. Le this compound sodique anhydre résultant est ensuite transformé en cristal de this compound sodique heptahydraté en présence d'eau .
Analyse Des Réactions Chimiques
Types de réactions
Cefminox subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Il est particulièrement sensible aux facteurs environnementaux et peut se dégrader, s'oxyder ou se polymériser sous l'influence de la lumière et de la chaleur .
Réactifs et conditions courants
Les réactifs courants utilisés dans la synthèse et les réactions du this compound comprennent le bicarbonate de sodium, le méthylate de sodium et les solutions aqueuses d'éthanol . Les conditions de réaction impliquent souvent le maintien de niveaux de pH et de températures spécifiques pour assurer la stabilité et prévenir la dégradation .
Principaux produits formés
Les principaux produits formés à partir des réactions du this compound comprennent le this compound sodique et sa forme heptahydratée. Des produits de dégradation tels que le thioéther de this compound et des polymères de haut poids moléculaire peuvent également se former dans certaines conditions .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé dans l'étude des antibiotiques céphalosporines et de leurs propriétés chimiques.
Biologie : Investigated for its effects on bacterial cell wall synthesis and its interactions with bacterial enzymes.
Médecine : Utilisé pour traiter les infections bactériennes, en particulier celles causées par les bactéries Gram-négatives et anaérobies.
Industrie : Employé dans la production d'antibiotiques et d'autres produits pharmaceutiques.
Mécanisme d'action
This compound exerce ses effets en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie à des protéines de liaison à la pénicilline (PBP) spécifiques situées à l'intérieur de la paroi cellulaire bactérienne, inhibant la troisième et dernière étape de la synthèse de la paroi cellulaire bactérienne . Cela entraîne la lyse et la mort des cellules bactériennes. De plus, this compound a été identifié comme un agoniste double du récepteur de la prostacycline et du récepteur activé par les proliférateurs de peroxysomes gamma, ce qui contribue à son efficacité thérapeutique contre l'hypertension artérielle pulmonaire .
Comparaison Avec Des Composés Similaires
Cefminox est unique parmi les antibiotiques céphalosporines en raison de son activité à large spectre et de son efficacité contre les bactéries Gram-négatives et anaérobies . Des composés similaires comprennent d'autres céphalosporines de deuxième génération telles que la céfuroxime et la céfoxitine . Comparé à ces composés, this compound a une structure chimique distincte qui comprend un groupe méthoxy en position 7α, ce qui améliore sa stabilité et sa résistance aux enzymes β-lactamases .
Liste des composés similaires
- Cefuroxime
- Cefoxitine
- Cefotetan
- Cefmetazole
Propriétés
IUPAC Name |
(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O7S3/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28)/t8-,14-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDXOWVAHXDYCU-VXSYNFHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016174 | |
| Record name | Cefminox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84305-41-9 | |
| Record name | Cefminox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84305-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefminox [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084305419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefminox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09062 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefminox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFMINOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW08Y13465 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cefminox?
A1: this compound is a beta-lactam antibiotic belonging to the cephamycin class. It exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [] Specifically, it binds to penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This binding disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell death. []
Q2: How does the D-amino acid side-chain of this compound contribute to its activity?
A3: Studies have shown that the D-amino acid side-chain of this compound contributes to its enhanced bacteriolytic activity, especially when combined with other antibiotics like piperacillin. [] This synergistic effect is believed to be partially attributed to the D-amino acid moiety, although the exact mechanism remains unclear. []
Q3: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound sodium salt (the clinically used form) is C16H16N5NaO7S3. Its molecular weight is 513.5 g/mol. []
Q4: Are there different crystal forms of this compound sodium, and do they have different properties?
A5: Yes, research has identified several crystal forms of this compound sodium, including a heptahydrate, a hexahydrate, and other novel crystal forms. [, ] These different crystal forms exhibit variations in properties such as stability, content of high-molecular-weight polymers, and suitability for pharmaceutical formulation. [, ] For example, a novel this compound sodium compound crystal was found to have a lower content of high-molecular-weight polymers and enhanced stability compared to the previously reported heptahydrate form. []
Q5: How stable is this compound sodium in solution, and how does temperature affect its stability?
A6: this compound sodium solution exhibits poor thermal stability. [] Studies using isothermal accelerated tests and multiple linear models revealed that the degradation of this compound sodium in solution follows first-order kinetics. [] This degradation rate increases with higher temperatures, highlighting the importance of proper storage conditions. []
Q6: Can this compound sodium be mixed with other intravenous infusion fluids, and what is the compatibility?
A7: this compound sodium has been tested for compatibility with various intravenous infusion fluids, including fructose injections and 0.9% sodium chloride injection. [, ] While compatible with these solutions for a limited time, its stability can vary significantly depending on the manufacturer of the infusion fluid and the storage temperature. [, ] It is crucial to consult compatibility charts and follow recommended administration guidelines to ensure efficacy and safety.
Q7: How does the in vivo efficacy of this compound compare to its in vitro activity?
A9: Studies have shown that this compound displays a higher in vivo efficacy (ED50) than predicted from its in vitro activity (MIC). [, ] This phenomenon suggests favorable pharmacokinetic properties and distribution within the body, leading to enhanced efficacy in clinical settings. []
Q8: Has the clinical efficacy of this compound been investigated in specific infections?
A10: Yes, clinical research has investigated the use of this compound in treating various infections. Studies have shown its efficacy in treating lower respiratory tract infections, [, ] urinary tract infections, [] bacterial liver abscesses, [] acute purulent sinusitis, [] and hospital-acquired pneumonia. [] These studies highlight the clinical utility of this compound in managing a range of bacterial infections.
Q9: What are the known mechanisms of resistance to this compound?
A9: Like other beta-lactam antibiotics, bacterial resistance to this compound can arise through mechanisms such as:
- Production of beta-lactamases: These enzymes can hydrolyze the beta-lactam ring of this compound, rendering it ineffective. [, ] The presence of ESBLs and AmpC beta-lactamases significantly reduces this compound susceptibility. [, , ]
- Alterations in penicillin-binding proteins: Mutations in PBPs can reduce their binding affinity to this compound, making the bacteria less susceptible to its action. []
Q10: Is there cross-resistance between this compound and other antibiotics?
A12: Cross-resistance between this compound and other beta-lactam antibiotics, particularly those belonging to the cephamycin class, is possible. [, ] This cross-resistance often stems from shared resistance mechanisms, such as the production of broad-spectrum beta-lactamases. [] Therefore, it is essential to consider the local resistance patterns and perform susceptibility testing to guide appropriate antibiotic selection.
Q11: What analytical techniques are employed for the detection and quantification of this compound?
A11: Several analytical methods are utilized to characterize and quantify this compound, including:
- High-Performance Liquid Chromatography (HPLC): This technique allows for the separation and quantification of this compound in various matrices, such as serum, pharmaceutical formulations, and biological samples. [, ]
- UV Spectrophotometry: this compound absorbs UV light, and this property can be exploited for its quantification. [, , ]
- High-Performance Capillary Electrophoresis (HPCE): This method offers high resolution and rapid separation, making it suitable for simultaneous determination of this compound with other drugs in biological samples like serum. []
Q12: How are impurities in this compound sodium identified and characterized?
A14: Identification and characterization of impurities in this compound sodium are crucial for quality control. Techniques like liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) are employed for this purpose. [] This technique allows for the separation and identification of various unknown impurities and isomers based on their mass-to-charge ratios and fragmentation patterns. [, ]
Q13: How is this compound metabolized and excreted from the body?
A15: this compound is primarily excreted unchanged in the urine, indicating minimal metabolism within the body. [] Its excretion rate is rapid, with over 90% of the administered dose recovered in the urine within 12 hours. []
Q14: How does the pharmacokinetic profile of this compound contribute to its efficacy?
A16: The favorable pharmacokinetic properties of this compound, such as good tissue penetration and a relatively long half-life, contribute to its in vivo efficacy. [] This allows for sustained drug concentrations at the site of infection, enhancing its bactericidal activity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


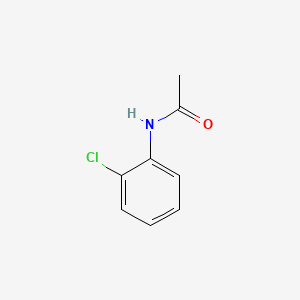
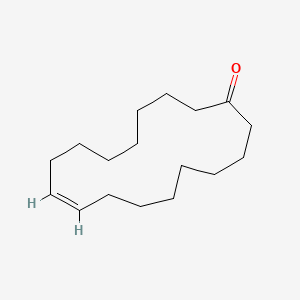


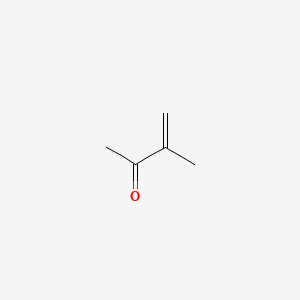

![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B1203181.png)
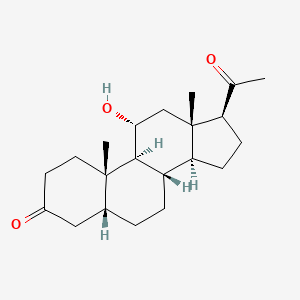
![5,7-dichloroquinolin-8-ol;(1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1203186.png)
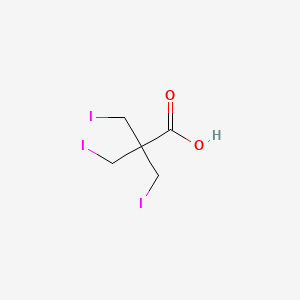
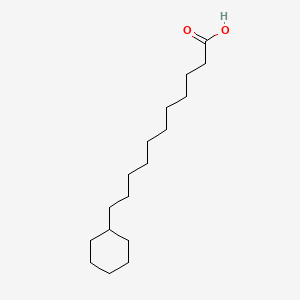
![1-[(2,2-Diphenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium bromide](/img/structure/B1203192.png)
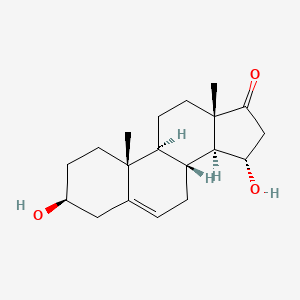
![N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide](/img/structure/B1203194.png)
